Heptyl stearate Heptyl stearate
Brand Name: Vulcanchem
CAS No.: 24466-84-0
VCID: VC3765520
InChI: InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC
Molecular Formula: C25H50O2
Molecular Weight: 382.7 g/mol

Heptyl stearate

CAS No.: 24466-84-0

Cat. No.: VC3765520

Molecular Formula: C25H50O2

Molecular Weight: 382.7 g/mol

* For research use only. Not for human or veterinary use.

Heptyl stearate - 24466-84-0

Specification

CAS No. 24466-84-0
Molecular Formula C25H50O2
Molecular Weight 382.7 g/mol
IUPAC Name heptyl octadecanoate
Standard InChI InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3
Standard InChI Key HIKYVKDNGAULJV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC

Introduction

Basic Chemical Information

Chemical Identity and Nomenclature

Heptyl stearate is a fatty acid ester with the molecular formula C25H50O2 and a molecular weight of 382.7 g/mol. This compound is also known by several synonyms including heptyl octadecanoate and octadecanoic acid, heptyl ester . The compound was first documented in the PubChem database in 2005, with modifications to its entry continuing through 2025 . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is heptyl octadecanoate, indicating its composition of an 18-carbon fatty acid (stearic acid) esterified with a 7-carbon alcohol (heptyl alcohol) .

Structural Characteristics

Heptyl stearate features a linear carbon chain structure with an ester functional group connecting the stearic acid portion to the heptyl alcohol portion. The compound's chemical structure can be represented by the following identifiers:

Structural IdentifierValue
InChIInChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3
InChIKeyHIKYVKDNGAULJV-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCCCCCC

The ester linkage provides the key functional group in this molecule, consisting of a carbonyl group connected to an oxygen atom, which is further bonded to the heptyl chain .

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of heptyl stearate significantly influence its behavior in various applications and environments. Table 1 presents the key computed properties of this compound.

Table 1: Computed Physical and Chemical Properties of Heptyl Stearate

PropertyValueMethod/Reference
Molecular Weight382.7 g/molComputed by PubChem 2.2 (2021.10.14)
XLogP3-AA11.4Computed by XLogP3 3.0 (2021.10.14)
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18 (2021.10.14)
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18 (2021.10.14)
Rotatable Bond Count23Computed by Cactvs 3.4.8.18 (2021.10.14)
Exact Mass382.381080833 DaComputed by PubChem 2.2 (2021.10.14)

The high XLogP3-AA value of 11.4 indicates that heptyl stearate is extremely lipophilic and has very low water solubility . With zero hydrogen bond donors and two hydrogen bond acceptors, the compound has limited capacity for hydrogen bonding, which further explains its hydrophobic nature . The 23 rotatable bonds point to high molecular flexibility, which impacts its physical state and interactions with other molecules .

Structural Flexibility and Conformational Analysis

Heptyl stearate exhibits considerable molecular flexibility due to its long hydrocarbon chains. This flexibility is reflected in PubChem's notation that "conformer generation is disallowed since too flexible" . The high number of rotatable bonds (23) contributes to this flexibility, allowing the molecule to adopt numerous conformations in solution and affecting its interactions with other molecules and biological systems.

Spectral Characteristics

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for heptyl stearate is available in the NIST library (number 405215). The mass spectrum shows 151 total peaks with the most intense peaks at m/z values of 57 (top peak), 98 (second highest), and 285 (third highest) . These fragmentation patterns are characteristic of long-chain fatty acid esters, with the m/z 57 likely representing a common alkyl fragment.

Identification and Regulatory Information

Registry Numbers and Identifiers

For regulatory, commercial, and research purposes, heptyl stearate is associated with various identifiers as listed in Table 2.

Table 2: Registry Numbers and Identifiers for Heptyl Stearate

Identifier TypeValue
CAS Registry Number24466-84-0
European Community (EC) Number246-277-3
UNIIDE9JSG5R7U
DSSTox Substance IDDTXSID20179227
Nikkaji NumberJ287.263C
NSC Number152073
WikidataQ83049728

These identifiers serve important functions in chemical regulation, commerce, and database cross-referencing .

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